molecular formula C9H9BrClN B13299979 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline

6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline

Cat. No.: B13299979
M. Wt: 246.53 g/mol
InChI Key: FUAIZQKGSWRTIJ-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C9H9BrClN It is a derivative of tetrahydroquinoline, featuring bromine and chlorine substituents at the 6th and 8th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-8-chloroaniline with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives or reduced to yield fully saturated compounds.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various functionalized derivatives.
  • Oxidation leads to quinoline derivatives.
  • Reduction results in fully saturated tetrahydroquinoline compounds.

Scientific Research Applications

6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

    6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline core.

    8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline: Positional isomer with bromine and chlorine atoms swapped.

Uniqueness: 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C9H9BrClN

Molecular Weight

246.53 g/mol

IUPAC Name

6-bromo-8-chloro-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C9H9BrClN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,12H,1-3H2

InChI Key

FUAIZQKGSWRTIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2)Br)Cl)NC1

Origin of Product

United States

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